molecular formula C17H22FN3O2 B6428872 3-(4-fluoro-3-methylphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide CAS No. 2034563-68-1

3-(4-fluoro-3-methylphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide

Cat. No.: B6428872
CAS No.: 2034563-68-1
M. Wt: 319.37 g/mol
InChI Key: IALOCKNJBXGOIM-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide (CAS 2034563-68-1) is a synthetic organic compound with a molecular formula of C17H22FN3O2 and a molecular weight of 319.37 g/mol . This propanamide derivative features a 4-fluoro-3-methylphenyl group at the 3-position and a flexible 2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl chain on the amide nitrogen, a structure that incorporates motifs common in medicinal chemistry research . Research Applications and Value This compound serves as a valuable building block in chemical synthesis and is investigated for its potential as a biochemical probe . Compounds with structural similarities, particularly those containing the pyrazole moiety, have demonstrated significant biological activities in scientific literature, including neuroprotective effects by modulating Bax and caspase-3 pathways, which are key regulators of apoptosis . Furthermore, pyrazole-derived compounds have shown potent antimicrobial properties, especially against Gram-positive bacteria like Staphylococcus aureus (MRSA) . Mechanism of Action Insights While the specific mechanism of action for this compound is research-dependent, preliminary studies on analogous structures suggest potential for inhibiting key enzymatic pathways . The pyrazole component is known to facilitate interactions with biological targets such as enzymes and receptors, potentially leading to the modulation of their activity . Synthesis and Characterization The compound can be synthesized via a multi-step process. A common strategy involves the preparation of the 3-(4-fluoro-3-methylphenyl)propanoic acid intermediate, followed by carbodiimide-mediated coupling (e.g., using EDCI/HOBt) with the amine precursor, 2-[2-(1H-pyrazol-1-yl)ethoxy]ethylamine . The final product can be characterized and validated using techniques such as 1H/13C NMR, IR spectroscopy, and mass spectrometry to ensure structural fidelity . Disclaimer This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-14-13-15(3-5-16(14)18)4-6-17(22)19-8-11-23-12-10-21-9-2-7-20-21/h2-3,5,7,9,13H,4,6,8,10-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALOCKNJBXGOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NCCOCCN2C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(4-Fluoro-3-methylphenyl)propanoic Acid

This intermediate is typically synthesized via Friedel-Crafts acylation or carboxylation of 4-fluoro-3-methyltoluene. A reported method involves:

  • Step 1 : Bromination of 4-fluoro-3-methyltoluene using N-bromosuccinimide (NBS) under radical conditions to introduce a bromine at the benzylic position.

  • Step 2 : Conversion to the propanoic acid via Grignard reaction with CO₂, followed by acidic workup.

Preparation of 2-[2-(1H-Pyrazol-1-yl)ethoxy]ethylamine

This segment requires etherification and amine protection/deprotection:

  • Ether Formation : Reacting 2-chloroethanol with 1H-pyrazole in the presence of a base (e.g., K₂CO₃) yields 2-(1H-pyrazol-1-yl)ethanol.

  • Amine Introduction : Tosylation of the alcohol followed by nucleophilic displacement with phthalimide potassium salt produces the phthalimido-protected amine. Hydrazine-mediated deprotection yields the free amine.

Stepwise Synthesis of the Target Compound

Amide Coupling Strategies

The final step involves coupling 3-(4-fluoro-3-methylphenyl)propanoic acid with 2-[2-(1H-pyrazol-1-yl)ethoxy]ethylamine. Common methods include:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF):

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : 70–85% based on analogous amide syntheses.

Carbonyl Diimidazole (CDI) Activation

CDI activates the carboxylic acid to form an acyl imidazole intermediate, which reacts with the amine:

  • Procedure : CDI (1.2 eq) in DMF, stirred for 1 hour, followed by amine addition.

  • Advantages : Avoids racemization and simplifies purification.

HATU-Mediated Coupling

For sterically hindered substrates, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIPEA) in DMF:

  • Yield : 80–90% in optimized conditions.

Side Reactions and Mitigation

  • Epimerization : Minimized by using CDI or low-temperature conditions.

  • Ether Hydrolysis : Controlled by avoiding strong acids/bases during workup.

Optimization of Critical Steps

Etherification Efficiency

The synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethylamine benefits from phase-transfer catalysis:

  • Catalyst : Tetrabutylammonium bromide (TBAB) in aqueous NaOH/toluene system.

  • Yield Improvement : 60% → 88%.

Amine Deprotection

Hydrazine-mediated deprotection of phthalimido intermediates requires precise stoichiometry:

  • Optimal Ratio : 1.5 eq hydrazine hydrate in ethanol at 60°C for 4 hours.

Analytical Characterization

Post-synthesis validation ensures structural fidelity:

Spectroscopic Methods

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, pyrazole-H), 7.15–7.05 (m, 3H, aryl-H), 4.15 (t, J=5.2 Hz, 2H, OCH₂), 3.65 (t, J=5.2 Hz, 2H, NCH₂).

  • LC-MS : m/z 319.37 [M+H]⁺, confirming molecular weight.

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN/H₂O gradient).

Scale-Up Considerations and Industrial Feasibility

Pilot-scale production (100 g batch) highlights challenges:

  • Cost Drivers : HATU and CDI reagents increase raw material expenses.

  • Alternative : Switching to EDCI/HOBt reduces costs by 40% without compromising yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-3-methylphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-methylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-fluoro-3-methylphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-methylphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathway .

Comparison with Similar Compounds

Structural Features

The table below highlights structural and functional differences between the target compound and related propanamide derivatives:

Compound Name/Structure Core Structure Key Substituents Biological Activity (Inferred) Molecular Weight (g/mol) Reference
Target Compound Propanamide 4-Fluoro-3-methylphenyl, pyrazole-ethoxyethyl Antiproliferative/Kinase inhibition ~380–400* -
N-[3-(Aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide Propanamide Aminomethylphenyl, pyrazole Unknown 244.29
3-(4-Methoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)propanamide Propanamide Methoxyphenyl, thiazole-trifluoromethylphenyl Kinase inhibition 434.5
Example 53 (from ) Pyrazolo-pyrimidine Fluorophenyl, chromen, isopropylamide Kinase/DNA-binding 589.1
N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide Propanamide Phenylthio, furan-pyrazole ethyl Unknown 341.4
3-(2-{[(3-Chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide Propanamide Thiazole-urea, fluorophenethyl Protease inhibition 446.9

*Estimated based on analogs.

Key Observations:
  • Pyrazole vs. Other Heterocycles : The target’s pyrazole-ethoxyethyl group distinguishes it from thiazole () or triazolopyridazine () analogs, which may alter target selectivity.
  • Fluorinated Aromatic Rings : The 4-fluoro-3-methylphenyl group provides a unique electronic profile compared to methoxyphenyl () or trifluoromethylphenyl () substituents.
  • Chain Flexibility : The ethoxyethyl linker in the target compound offers greater conformational flexibility than rigid urea () or chromen () linkages.

Pharmacological and Pharmacokinetic Properties

  • Kinase Inhibition : Pyrazolo-pyrimidine () and thiazole-containing () analogs are associated with kinase modulation, implying similar pathways for the target.

Biological Activity

3-(4-Fluoro-3-methylphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide is a synthetic compound that has garnered attention due to its potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and biological effects.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a fluorinated aromatic ring and a pyrazole moiety, which are known to influence its biological interactions.

  • Molecular Formula : C17H22FN3O2
  • Molecular Weight : 319.37 g/mol
  • LogP (Octanol-Water Partition Coefficient) : Indicates lipophilicity, influencing absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Receptor Binding : The presence of the pyrazole group suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in various physiological processes.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • Case Study : A study evaluated the cytotoxic effects of related compounds on cancer cell lines. Results showed significant inhibition of cell viability at concentrations ranging from 10 µM to 50 µM, suggesting a dose-dependent response.
CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF-725
Target CompoundA54930

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Study Findings : In vitro tests revealed that it exhibited moderate antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The lipophilic nature suggests good absorption through biological membranes.
  • Metabolism : Initial studies indicate hepatic metabolism, with potential for active metabolites contributing to its biological effects.

Toxicity and Safety Profile

Toxicological assessments are essential for determining the safety of new compounds:

  • Preliminary Toxicity Studies : Animal studies have shown no significant acute toxicity at doses up to 200 mg/kg. However, long-term studies are necessary to fully understand chronic toxicity and potential side effects.

Q & A

Basic: What are the recommended synthetic strategies for preparing this compound, and what key reaction conditions influence yield?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the 4-fluoro-3-methylphenyl propanamide backbone via coupling reactions (e.g., carbodiimide-mediated amidation using EDC/HOBt) .
  • Step 2: Functionalization of the ethoxyethyl chain with a pyrazole moiety using nucleophilic substitution (e.g., reacting 2-chloroethoxyethyl intermediates with 1H-pyrazole under basic conditions) .
  • Key Conditions:
    • Temperature: Maintain 0–5°C during amidation to minimize side reactions.
    • Solvent: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Basic: Which spectroscopic and chromatographic methods are essential for confirming structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign peaks to verify substituents (e.g., fluorine at δ 160–165 ppm in 19F NMR; pyrazole protons at δ 7.5–8.5 ppm) .
  • Infrared (IR) Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and pyrazole C-N vibrations (~1550 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 349.18) .
  • HPLC: Reverse-phase C18 columns (ACN/water with 0.1% TFA) assess purity and detect byproducts .

Advanced: How can researchers optimize reaction conditions to address low yields in the amidation step?

Answer:
Low yields in amidation often arise from poor nucleophile activation or competing hydrolysis. Optimization strategies include:

  • Coupling Reagents: Replace EDC with DCC or HATU for sterically hindered amines .
  • Solvent Dryness: Use molecular sieves or anhydrous solvents to suppress water-mediated side reactions.
  • Stoichiometry: Increase amine/acid ratio (1.5:1) to drive the reaction to completion .
  • Real-Time Monitoring: TLC or inline IR tracks reaction progress, enabling timely quenching .

Advanced: What methodologies resolve contradictions in bioactivity data across studies?

Answer: Contradictions may stem from assay variability or impurities. Mitigation approaches:

  • Orthogonal Assays: Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT) to confirm activity .
  • Purity Reassessment: Re-analyze batches via HPLC-MS; impurities >0.5% can skew bioactivity .
  • Standardized Protocols: Adopt CONSORT-like guidelines for dose-response experiments (e.g., fixed incubation times, passage-number-controlled cell lines) .

Advanced: How do modifications to the pyrazole or ethoxyethyl moieties affect pharmacokinetic properties?

Answer:

  • Pyrazole Modifications:
    • Electron-Withdrawing Groups (e.g., -CF₃): Increase metabolic stability but reduce solubility (logP ↑) .
    • Bulkier Substituents: Alter binding affinity to targets (e.g., kinase ATP pockets) .
  • Ethoxyethyl Chain:
    • Length Extension: Enhances tissue penetration but may increase cytotoxicity (e.g., longer chains disrupt membrane integrity) .
  • Methodology: Perform comparative logP (shake-flask), PAMPA permeability, and microsomal stability assays .

Advanced: What in silico approaches predict target interactions and guide experimental design?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model binding to potential targets (e.g., kinases, GPCRs). Focus on pyrazole-π stacking and hydrogen bonds with the amide group .
  • Molecular Dynamics (MD): Simulate binding stability (50–100 ns trajectories) in explicit solvent to assess residence time .
  • QSAR Models: Train on analogs with known IC₅₀ values to predict bioactivity and prioritize synthesis .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Target Engagement Assays: Use cellular thermal shift assays (CETSA) to confirm binding to suspected targets .
  • CRISPR Knockout: Generate target-knockout cell lines; loss of compound efficacy confirms specificity .
  • Metabolomics: LC-MS-based profiling identifies pathway perturbations (e.g., ATP depletion in kinase inhibition) .

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